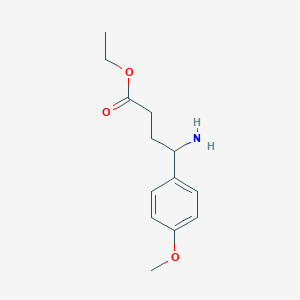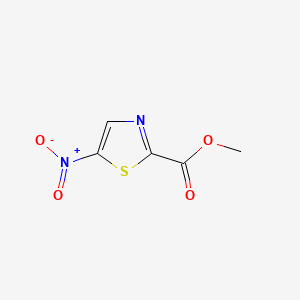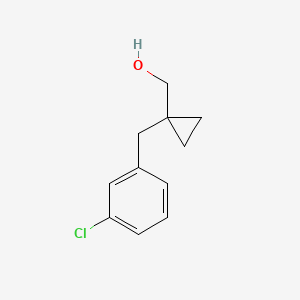
(1-(3-Chlorobenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Chlorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 3-chlorobenzyl substituent on the cyclopropyl ring.
Méthodes De Préparation
The synthesis of (1-(3-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the cyclopropylmethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(1-(3-Chlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(1-(3-Chlorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(3-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the 3-chlorobenzyl moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
(1-(3-Chlorobenzyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(4-((3-chlorobenzyl)oxy)phenyl)(cyclopropyl)methanol: This compound has a similar structure but with an additional phenyl group, which may alter its chemical properties and applications.
Cyclopropyl(1,5-dimethyl-1h-pyrazol-3-yl)methanol:
The uniqueness of this compound lies in its specific combination of the cyclopropyl and 3-chlorobenzyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
[1-[(3-chlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
Clé InChI |
QYSLSHANIBZCHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC(=CC=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


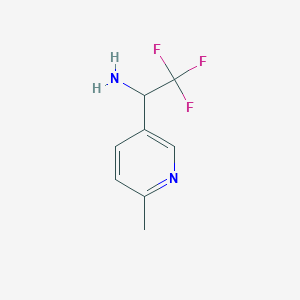
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
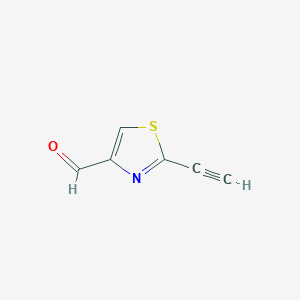
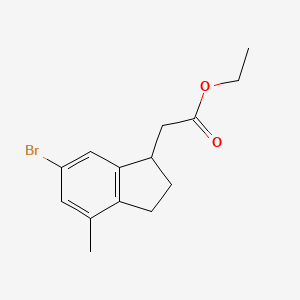
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
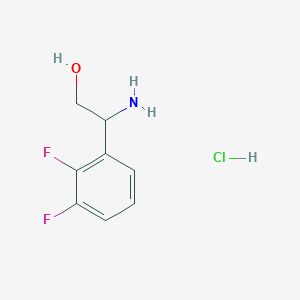
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
